6-bromo-1-methyl-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-methylindole-2-carbohydrazide consists of a bromine atom attached to the 6th position of an indole ring, a methyl group attached to the 1st position, and a carbohydrazide group attached to the 2nd position .It has a molecular weight of 268.11 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Bromoindoles from Marine Sources : Research has been conducted on the isolation and synthesis of various bromoindoles, including compounds related to 6-Bromo-1-methylindole-2-carbohydrazide, from marine sponges. These compounds are of interest due to their potential biological activities and the structural diversity they offer for drug development (Rasmussen et al., 1993).
Antibacterial and Antifungal Activities : A study on the synthesis of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, starting from derivatives similar to 6-Bromo-1-methylindole-2-carbohydrazide, showed promising antimicrobial activities, highlighting the potential of bromoindole derivatives in antimicrobial drug development (Güzeldemirci & Küçükbasmacı, 2010).
Antitumor Activities : Studies on the design, synthesis, and evaluation of certain nicotinic acid hydrazides have shown significant antitumor activities. These studies utilize structures similar to 6-Bromo-1-methylindole-2-carbohydrazide, indicating their potential use in developing antitumor agents (Eldehna et al., 2015).
Antioxidant Activities : Bromoindole derivatives have also been evaluated for their antioxidant activities. For example, compounds isolated from marine organisms, which are structurally related to 6-Bromo-1-methylindole-2-carbohydrazide, exhibited mild to strong antioxidative potency, suggesting their potential use as antioxidants in various applications (Ochi et al., 1998).
Synthesis of Photoreactive Indole Derivatives : The comprehensive synthesis of various bioactive indole metabolites from bromoindole derivatives highlights the versatility of these compounds in biological functional analysis and their use as photoaffinity labels for studying biological interactions (Murai et al., 2012).
Properties
IUPAC Name |
6-bromo-1-methylindole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-8-5-7(11)3-2-6(8)4-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDIVKQBVKVLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.